molecular formula C21H41NO3 B086854 Stearoyl sarcosine CAS No. 142-48-3

Stearoyl sarcosine

Cat. No. B086854
CAS RN: 142-48-3
M. Wt: 355.6 g/mol
InChI Key: RJYOKYDKKOFLBT-UHFFFAOYSA-N
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Description

Stearoyl sarcosine is a modified fatty acid, which is prepared from fatty acids and sarcosine . Sarcosine is a breakdown product of creatine or caffeine . These modified fatty acids impart greater solubility, crystallinity, and acidity compared to the parent fatty acid . In cosmetics and personal care products, these ingredients are used in the formulation of shampoos, bath, cleansing, and shaving products .


Synthesis Analysis

The acyl sarcosines, including Stearoyl sarcosine, are prepared from fatty acids and sarcosine . Sarcosine is a breakdown product of creatine or caffeine . These modified fatty acids impart greater solubility, crystallinity, and acidity compared to the parent fatty acid .


Molecular Structure Analysis

Stearoyl sarcosine contains a total of 65 bonds; 24 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The reaction of sarcosine with oxidizing materials could possibly result in nitrosation and the formation of N-nitrososarcosine .


Physical And Chemical Properties Analysis

Stearoyl sarcosine has a density of 0.9±0.1 g/cm³ . Its boiling point is 489.8±28.0 °C at 760 mmHg . The vapor pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 82.8±6.0 kJ/mol . The flash point is 250.0±24.0 °C . The index of refraction is 1.471 . The molar refractivity is 104.7±0.3 cm³ .

Mechanism of Action

Target of Action

Stearoyl sarcosine primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

Stearoyl sarcosine interacts with its target, SCD1, by inhibiting its function . This inhibition results in a decrease in the conversion of saturated fatty acids to monounsaturated fatty acids . This interaction can lead to changes in the lipid composition of cells, affecting various cellular processes such as proliferation, invasion, and chemoresistance .

Biochemical Pathways

The primary biochemical pathway affected by stearoyl sarcosine is the lipid metabolism pathway . By inhibiting SCD1, stearoyl sarcosine disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a critical step in lipid metabolism . This disruption can affect downstream effects such as cell proliferation, invasion, and chemoresistance .

Pharmacokinetics

These compounds are generally used in cosmetics as hair conditioning agents and surfactants . More research is needed to fully understand the ADME properties of stearoyl sarcosine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of stearoyl sarcosine’s action primarily involve changes in lipid metabolism and related cellular processes . By inhibiting SCD1, stearoyl sarcosine can alter the lipid composition of cells, affecting processes such as cell proliferation, invasion, and chemoresistance . This can have significant implications in the context of diseases like cancer, where these processes play a crucial role .

Action Environment

Environmental factors such as diet and the tumor microenvironment can influence the action of stearoyl sarcosine . For instance, the diet can affect lipid metabolism, which in turn can influence the effectiveness of stearoyl sarcosine’s action on SCD1 . Similarly, the tumor microenvironment can influence the expression of SCD1, potentially affecting the efficacy of stearoyl sarcosine .

properties

IUPAC Name

2-[methyl(octadecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOKYDKKOFLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059716
Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoyl sarcosine

CAS RN

142-48-3
Record name Stearoyl Sarcosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxooctadecyl)sarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.036
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Record name STEAROYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential skin absorption concerns related to using Stearoyl sarcosine in cosmetic formulations?

A1: While Stearoyl sarcosine itself exhibits low toxicity and is considered safe for use in cosmetics at certain concentrations, research indicates it can enhance the penetration of other ingredients through the skin []. This raises a concern when formulating products containing Stearoyl sarcosine alongside ingredients whose safety profile relies on minimal absorption. For instance, using Stearoyl sarcosine with colorants like HC Yellow No. 4 or Disperse Yellow 3, where dermal absorption is a concern, requires careful consideration and potential adjustments in formulation to ensure overall product safety.

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